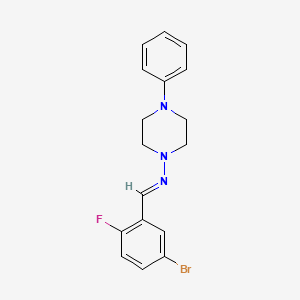

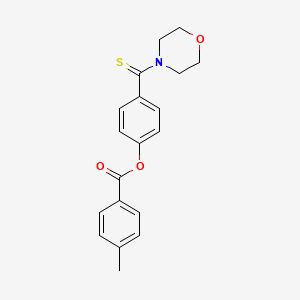

4-(2-oxopyrrolidin-1-yl)-N-(2-phenylethyl)benzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of related sulfonamide derivatives involves various strategies, including condensation reactions, functional group transformations, and the use of specific catalysts to achieve desired structural features. A study by Gagné-Boulet et al. (2021) highlights the design, preparation, and evaluation of phenyl 4-(2-oxopyrrolidin-1-yl)benzenesulfonamides, showcasing the methodology for synthesizing compounds with similar structural motifs (Gagné-Boulet, Bouzriba, Chavez Alvarez, & Fortin, 2021).

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives is crucial in determining their chemical behavior and potential biological activity. For instance, the crystal structure analysis of N-(aryl/heteroaryl)-4-(1H-pyrrol-1-yl)benzenesulfonamides by Żołnowska et al. (2018) provides insights into how structural variations affect the compound's properties and interactions with biological targets (Żołnowska, Sławiński, Brzozowski, Kawiak, Belka, Zielińska, Bączek, & Chojnacki, 2018).

Chemical Reactions and Properties

The reactivity and chemical properties of sulfonamide compounds are influenced by their functional groups and molecular framework. Studies such as the one conducted by Coste, Couty, and Evano (2011) on the synthesis of ynamides through copper-mediated coupling highlight the versatility of sulfonamide derivatives in undergoing various chemical transformations (Coste, Couty, & Evano, 2011).

Physical Properties Analysis

The physical properties of sulfonamide derivatives, such as solubility, melting point, and stability, play a crucial role in their application potential. The structural and physical property analysis provides essential information for understanding how these compounds can be utilized in different environments and for various purposes.

Chemical Properties Analysis

Chemical properties, including acidity, basicity, and reactivity towards nucleophiles or electrophiles, are pivotal in defining the applications of sulfonamide derivatives. The investigation into novel pyrrolidinone-bearing benzenesulfonamides as human carbonic anhydrase inhibitors by Balandis et al. (2020) exemplifies the importance of understanding these chemical properties for the development of therapeutic agents (Balandis, Ivanauskaitė, Smirnovienė, Kantminienė, Matulis, Mickevičius, & Zubrienė, 2020).

Aplicaciones Científicas De Investigación

Synthesis and Structural Characterization

- Novel pyrrolo[2,3-d]pyrimidine derivatives bearing an aromatic sulfonamide moiety were synthesized using 4-(N,N-Dimethylamino)pyridine (DMAP) as a highly efficient catalyst. This process highlights the use of sulfonamide derivatives in facilitating the synthesis of complex organic compounds with potential pharmaceutical applications (Khashi et al., 2014).

Anticancer Activity

- A study on novel indenopyridine derivatives synthesized from benzenesulfonamide revealed that some compounds exhibited significant in vitro anticancer activity against breast cancer cell lines. This research demonstrates the potential of sulfonamide derivatives in developing new anticancer agents (Ghorab & Al-Said, 2012).

Antimicrobial and Molecular Docking Studies

- The synthesis of (E)-4-((pyridine-4-ylmethylene)amino)-N-(pyrimidin-2-yl)benzenesulfonamide and its characterization, computational study, antimicrobial activity, and molecular docking studies underscore the versatility of sulfonamide derivatives in drug development. This compound demonstrated antimicrobial activity and showed potential as a candidate for further drug development (Elangovan et al., 2021).

Enzyme Inhibition Studies

- Research on the synthesis and carbonic anhydrase I and II inhibition studies of 1,3,5-trisubstituted-pyrazolines revealed that compounds bearing the benzenesulfonamide moiety could serve as lead compounds for the development of enzyme inhibitors. This highlights the potential pharmaceutical applications of sulfonamide derivatives in treating conditions associated with enzyme dysregulation (Gul et al., 2016).

Mecanismo De Acción

Safety and Hazards

Propiedades

IUPAC Name |

4-(2-oxopyrrolidin-1-yl)-N-(2-phenylethyl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O3S/c21-18-7-4-14-20(18)16-8-10-17(11-9-16)24(22,23)19-13-12-15-5-2-1-3-6-15/h1-3,5-6,8-11,19H,4,7,12-14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOFOCLVCTIQHLJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1)C2=CC=C(C=C2)S(=O)(=O)NCCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 4-{[(4-methyl-1-piperazinyl)acetyl]amino}benzoate](/img/structure/B5540904.png)

![8-[3-(2-furyl)propanoyl]-3-(1-methylbutyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5540907.png)

![2-methyl-4-(3-{[(2S)-4-methyl-2-phenyl-1-piperazinyl]carbonyl}phenyl)-2-butanol](/img/structure/B5540908.png)

![3-{[(1S*,5R*)-3-(tetrahydro-2H-pyran-4-yl)-3,6-diazabicyclo[3.2.2]non-6-yl]carbonyl}-2-pyridinol](/img/structure/B5540910.png)

![4-(ethylthio)-2-methyl[1]benzofuro[3,2-d]pyrimidine](/img/structure/B5540943.png)

![isopropyl 4-[(3,5-dimethoxybenzoyl)amino]benzoate](/img/structure/B5540952.png)

![N-{1-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl}-2,2-dimethylpropanamide](/img/structure/B5540958.png)

![2-(2-pyridinyl)ethyl [3,5-bis(methylthio)-4-isothiazolyl]carbamate](/img/structure/B5540962.png)

![N'-[2-(benzyloxy)-5-bromobenzylidene]-2-[(5-phenyl-1H-tetrazol-1-yl)thio]acetohydrazide](/img/structure/B5540969.png)